Halogen Reactivity Hierarchy for C3-Selective Suzuki Coupling
In polyhalogenated pyridine Suzuki-Miyaura cross-coupling, the relative reactivity of leaving groups follows the order –Br > –OSO₂F > –Cl, as established by Zhang et al. (2016) . For monohalopyridines, Usuki et al. (2018) demonstrated that experimental coupling yields follow Br > I >> Cl, and that the C3 position is inherently more reactive than C2 or C4, with 3-bromopyridine affording quantitative coupling product yield . Applied to 3-bromo-2-chloro-5-fluoropyridine, this means the C3–Br bond undergoes oxidative addition preferentially over the C2–Cl bond, enabling selective first-stage functionalization at C3 while preserving C2–Cl and C5–F for subsequent orthogonal transformations. This programmed reactivity is not replicated in regioisomers where bromine occupies C2 (e.g., CAS 514797-97-8) or C5 (e.g., CAS 831203-13-5), where the initial coupling site shifts accordingly and alters the entire synthetic sequence .
| Evidence Dimension | Relative reactivity of halogen leaving groups in Pd-catalyzed Suzuki coupling on pyridine |
|---|---|
| Target Compound Data | Br at C3 is the most reactive site; coupling proceeds selectively at C3–Br before C2–Cl or C5–F |
| Comparator Or Baseline | Established reactivity order: –Br > –OSO₂F > –Cl (Zhang 2016); monohalopyridine yield order: Br > I >> Cl, position order: C3 > C2, C4 (Usuki 2018, 3-bromopyridine = quantitative yield) |
| Quantified Difference | C3–Br oxidative addition is favored over C2–Cl; the C3 position yields quantitatively vs. C2/C4 positions in monohalopyridine benchmarks |
| Conditions | Pd-catalyzed Suzuki-Miyaura cross-coupling conditions (Pd catalysts, arylboronic acids, aqueous base); DFT-calculated LUMO localization at C3 position |
Why This Matters
This predictable, position-specific reactivity allows synthetic chemists to design sequential coupling strategies with confidence that the first functionalization event will occur at C3, reducing optimization time and minimizing byproduct formation compared to regioisomers with different halogen placement.
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- [2] Usuki, T.; et al. Suzuki-Miyaura Cross-Coupling Reaction of Monohalopyridines and L-Aspartic Acid Derivative. Tetrahedron Lett. 2018, 59 (52), 4602–4605. View Source
- [3] Legault, C. Y.; Garcia, Y.; et al. Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. J. Am. Chem. Soc. 2007, 129 (42), 12664–12665. View Source
